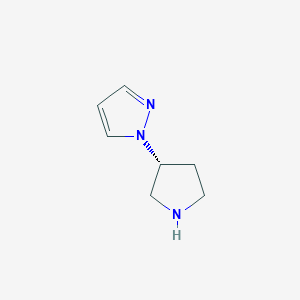![molecular formula C36H24N2S B14127839 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Primarily used in the development of OLEDs and other organic electronic devices due to its excellent hole-transport properties
Mecanismo De Acción
The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine in electronic applications involves its ability to transport holes efficiently. This is facilitated by its high hole mobility and the presence of electron-donating and accepting groups, which create a conducive environment for charge transport. The compound’s molecular structure allows for efficient injection and transport of positive charges (holes) from the anode to the emitting layer, enhancing device efficiency and stability .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amine
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- Tris(4-carbazoyl-9-ylphenyl)amine
Uniqueness
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine stands out due to its unique combination of structural features that provide high hole mobility and stability. This makes it particularly suitable for use in OLEDs, where efficient charge transport is crucial .
Propiedades
Fórmula molecular |
C36H24N2S |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzothiophen-2-amine |
InChI |
InChI=1S/C36H24N2S/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H |
Clave InChI |
LUXWCBRFBBVMFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)SC7=CC=CC=C76)C8=CC=CC=C82 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)


![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)





![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)

